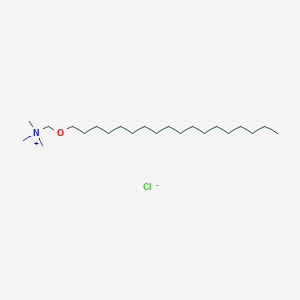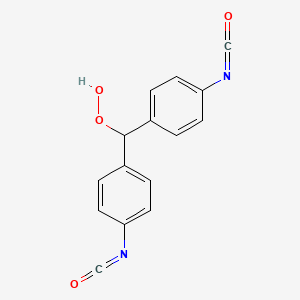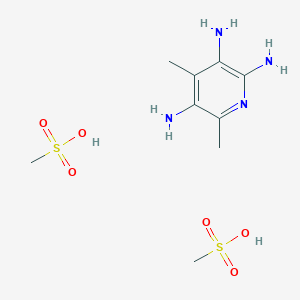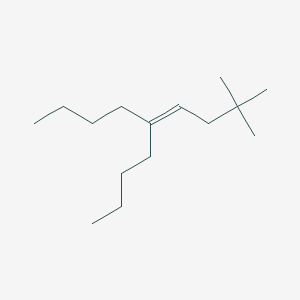
5-Butyl-2,2-dimethylnon-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-2,2-dimethylnon-4-ene is an organic compound with the molecular formula C15H30. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is notable for its structural complexity, featuring a butyl group and two methyl groups attached to a nonene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2,2-dimethylnon-4-ene can be achieved through various organic reactions. One common method involves the dehydration of alcohols. For instance, the dehydration of 5-butyl-2,2-dimethylnon-4-ol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid can yield this compound . The reaction typically requires heating to facilitate the removal of water and formation of the double bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the dehydration reaction. Additionally, continuous flow reactors may be used to maintain optimal reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-2,2-dimethylnon-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Hydrogenation of the double bond can convert the compound into a saturated hydrocarbon.
Substitution: The compound can participate in electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides to form halogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Halogenation reactions can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of 5-butyl-2,2-dimethylnon-4-ol, 5-butyl-2,2-dimethylnon-4-one, or 5-butyl-2,2-dimethylnon-4-oic acid.
Reduction: Formation of 5-butyl-2,2-dimethylnonane.
Substitution: Formation of 5-butyl-2,2-dimethyl-4-bromononane or 5-butyl-2,2-dimethyl-4-chlorononane.
Applications De Recherche Scientifique
5-Butyl-2,2-dimethylnon-4-ene has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for synthesizing pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-Butyl-2,2-dimethylnon-4-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Butyl-2,2-dimethylnonane: A saturated hydrocarbon with similar structural features but lacking the double bond.
5-Butyl-2,2-dimethyl-4-bromononane: A halogenated derivative of 5-Butyl-2,2-dimethylnon-4-ene.
5-Butyl-2,2-dimethylnon-4-ol: An alcohol derivative formed by the oxidation of this compound.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. The presence of the double bond allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Propriétés
Numéro CAS |
64135-18-8 |
|---|---|
Formule moléculaire |
C15H30 |
Poids moléculaire |
210.40 g/mol |
Nom IUPAC |
5-butyl-2,2-dimethylnon-4-ene |
InChI |
InChI=1S/C15H30/c1-6-8-10-14(11-9-7-2)12-13-15(3,4)5/h12H,6-11,13H2,1-5H3 |
Clé InChI |
CMPHTWLSDYMEAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CCC(C)(C)C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



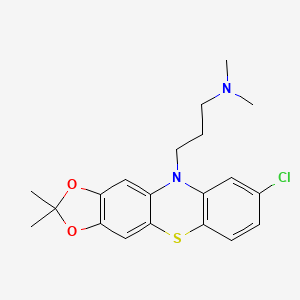

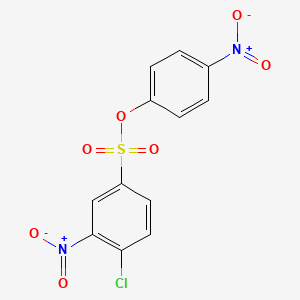
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
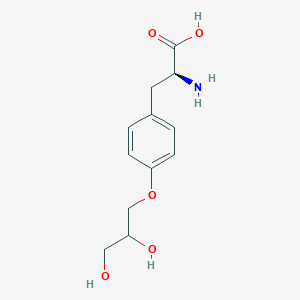


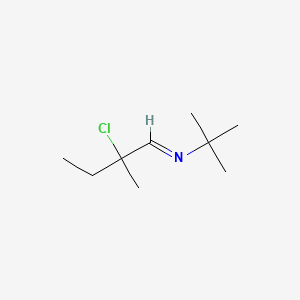

![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
